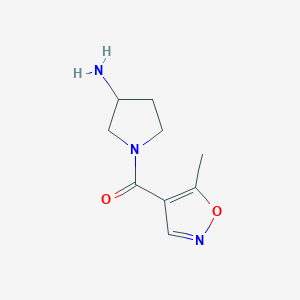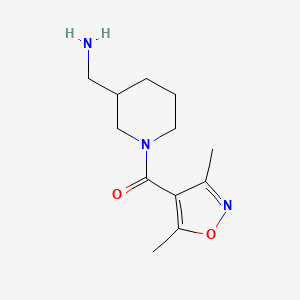
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Overview
Description
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also known as 3-AMPDM, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This molecule consists of a piperidine ring and an isoxazole ring connected by a methylene bridge. It is an important structural analog of other compounds such as 3-APM and 3-APDM, which have been widely used in various research fields.
Scientific Research Applications
Synthesis and Characterization
The compound (3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone and its derivatives have been a subject of research, primarily focusing on their synthesis and structural characterization. Studies have explored various synthetic routes and structural aspects, utilizing different techniques such as NMR, IR, X-ray diffraction, and elemental analysis to establish and confirm the molecular structure of these compounds. The research shows that these compounds often crystallize in specific crystal systems, and the molecular structure is stabilized by both inter and intra-molecular hydrogen bonds. The geometry around certain atoms in these compounds is often distorted tetrahedral, and the structures reveal significant molecular interactions like hydrogen bonding and π interactions. Studies have also delved into understanding the conformation of rings in these compounds, often finding them in chair conformations (Zheng Rui, 2010), (C. S. Karthik et al., 2021), (S. Naveen et al., 2015).
Antimicrobial and Anticancer Properties
Several studies have reported on the antimicrobial and anticancer properties of compounds structurally similar to (3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone. Compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been synthesized and characterized, showing significant in vitro antibacterial and antifungal activities against various pathogenic bacterial and fungal strains. Notably, compounds within this family have displayed variable and modest activity against investigated strains of bacteria and fungi (N. Patel et al., 2011), (L. Mallesha & K. Mohana, 2014). Additionally, some derivatives have been evaluated for their antileukemic activity, showing promising results in inhibiting the growth of certain human leukemia cells (K. Vinaya et al., 2011).
Neuroprotective and Antioxidant Effects
Research has also explored the neuroprotective and antioxidant potential of derivatives of (3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone. Aryloxyethylamine derivatives, for instance, have shown potential neuroprotective effects against glutamate-induced cell death in differentiated rat pheochromocytoma cells and significant anti-ischemic activity in vivo. Some compounds within this family have exhibited potent protection of cells and significant prolongation of survival time in acute cerebral ischemia models, highlighting their potential as neuroprotective agents (Y. Zhong et al., 2020). Furthermore, compounds like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one have been synthesized and characterized, showing significant antioxidant efficacy based on DPPH and ABTS methods (J. Dineshkumar & P. Parthiban, 2022).
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-4-10(6-13)7-15/h10H,3-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTOCSFGRAKWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




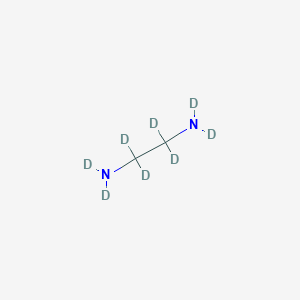

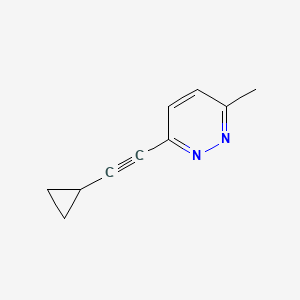
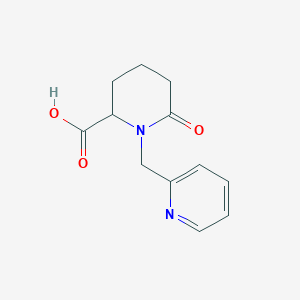

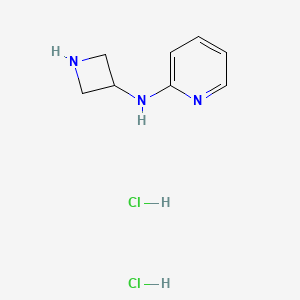
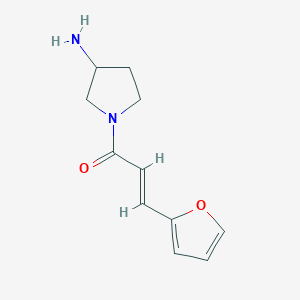

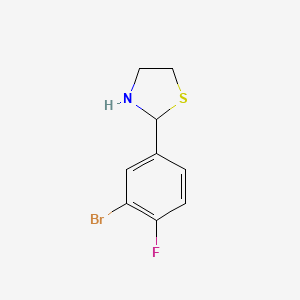
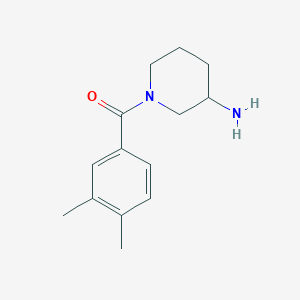
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)
